![molecular formula C21H18N2O2S B6331908 7-(4-Methoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one CAS No. 157282-77-4](/img/structure/B6331908.png)
7-(4-Methoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one
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Description
The compound “7-(4-Methoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one” is a derivative of thiazoloquinazoline . Thiazoloquinazolines have been of increasing interest in the field of synthetic organic and medicinal chemistry due to their synthetic feasibility and their incorporation into various types of therapeutically useful agents .
Synthesis Analysis
The synthesis of this class of compounds involves the use of thiazolo[2,3-b]quinazoline-3,6(5H,7H)-dione derivatives as efficient starting materials . The synthetic methods employed for this class of new compounds have been outlined in the literature .Molecular Structure Analysis
The structures of newly synthesized compounds were confirmed by elemental analysis and spectral IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of intermediates with hydrazine hydrate, 2-aminobenzimidazole, 3-methyl-5-amino pyrazole, and 3-amino-1,2,4-triazole .Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the sources, thiazoloquinazoline derivatives have been found to possess a variety of pharmacologic activities, such as anti-inflammatory, anticancer, antimicrobial, antituberculosis, anticonvulsant, antimalarial, antihypertensive, HIV-1 inhibitors, COX-2 selective inhibitors .
Future Directions
Thiazoloquinazoline derivatives have been of increasing interest in the field of synthetic organic and medicinal chemistry due to their synthetic feasibility and their incorporation into various types of therapeutically useful agents . Therefore, future research could focus on exploring the potential therapeutic applications of this compound and its derivatives, as well as optimizing the synthetic methods for its production.
properties
IUPAC Name |
11-(4-methoxyphenyl)-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-25-15-9-6-14(7-10-15)20-17-11-8-13-4-2-3-5-16(13)19(17)22-21-23(20)18(24)12-26-21/h2-7,9-10,20H,8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMIFAULNOLKCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4CC3)N=C5N2C(=O)CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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